molecular formula C13H12N2O4 B2607729 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid CAS No. 1010876-74-0

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid

Cat. No.: B2607729
CAS No.: 1010876-74-0
M. Wt: 260.249
InChI Key: CXVYOUHRBQWAFL-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a pyrazinone core (a six-membered ring containing two nitrogen atoms and one ketone group). The pyrazinone ring is substituted at position 5 with a 4-methoxyphenyl group and at position 1 with an acetic acid moiety via an N-alkyl linkage.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-7-15(8-13(17)18)12(16)6-14-11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYOUHRBQWAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazinone intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce pyrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazine compounds.

Scientific Research Applications

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues by Core Heterocycle

Pyrazinone Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound Pyrazinone 5-(4-methoxyphenyl) 260.25 (calculated) Not reported
2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid hydrochloride Pyrazinone 3-(Dimethylamino) 233.65 Caspase-3 inhibition (related analogs)
M867 (Caspase-3 Inhibitor) Pyrazinone 5-(tert-butyl), 3-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino} 523.56 Caspase-3 inhibition (IC₅₀ = 0.8 nM)

Key Observations :

  • The target compound’s 4-methoxyphenyl group enhances lipophilicity compared to dimethylamino or tert-butyl substituents in analogs.
Oxadiazole Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity References
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 1,3,4-Oxadiazole 5-(4-methoxyphenyl) 234.21 Research applications (no specific bioactivity reported)

Key Observations :

  • Oxadiazoles are often used in drug design for their electron-deficient nature and hydrogen-bonding capabilities .
Pyridazinone Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Status References
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone 4-Methoxy, 3-(4-methoxyphenyl) 316.30 Discontinued

Key Observations :

  • Pyridazinones are structurally similar to pyrazinones but with an additional nitrogen atom. The discontinuation of this compound may indicate synthetic challenges or instability .
Thienopyrimidinone Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity References
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid Thienopyrimidinone 6-(4-methoxyphenyl) 316.30 Not reported

Key Observations :

Substituent-Driven Comparisons

4-Methoxyphenyl Substituents

Compounds with 4-methoxyphenyl groups (e.g., ) often exhibit:

  • Enhanced Lipophilicity : The methoxy group increases logP values, improving membrane permeability.
Acetic Acid Moieties

The acetic acid group in all analogs contributes to:

  • Water Solubility : Ionizable carboxylic acid enhances solubility at physiological pH.
  • Hydrogen-Bonding : Facilitates interactions with enzymes or receptors, as seen in caspase inhibitors .

Biological Activity

Overview

2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrazine ring, which is known for its versatility in biological applications, including antimicrobial and anticancer properties.

  • IUPAC Name : 2-(5-(4-methoxyphenyl)-2-oxo-1,2-dihydropyrazin-1-yl)acetic acid
  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 196.17 g/mol

Antimicrobial Properties

Research indicates that derivatives of oxopyrazine compounds exhibit significant antimicrobial activity. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess comparable effects.

Anticancer Activity

The pyrazine core is often associated with anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways. For instance, compounds that target the PI3K/Akt/mTOR pathway have shown promise in reducing tumor growth. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various oxopyrazine derivatives against common pathogens. Results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for effective compounds.

CompoundMIC (µg/mL)Target Pathogen
Compound A32E. coli
Compound B16S. aureus
This compoundTBDTBD

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrazine derivatives were tested against human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.

CompoundIC₅₀ (µM)Cell Line
Compound C15HeLa
Compound D8MCF-7
This compoundTBDTBD

The proposed mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial or cancerous cells. The oxopyrazine moiety may facilitate binding to targets involved in cellular proliferation or survival.

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